![molecular formula C60H42F24FeN2P2 B3183015 (S,S)-(-)-2,2'-双[(R)-(N,N-二甲氨基)(苯基)甲基]-1,1'-双[二(3,5-三氟甲基苯基)膦]二茂铁 CAS No. 494227-36-0](/img/structure/B3183015.png)

(S,S)-(-)-2,2'-双[(R)-(N,N-二甲氨基)(苯基)甲基]-1,1'-双[二(3,5-三氟甲基苯基)膦]二茂铁

描述

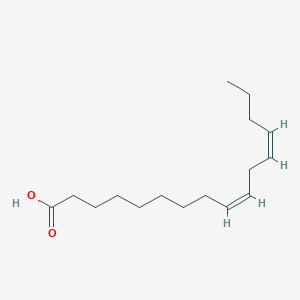

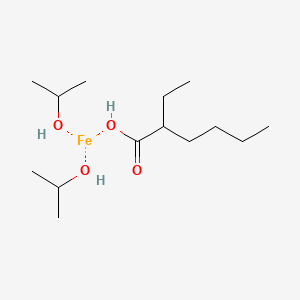

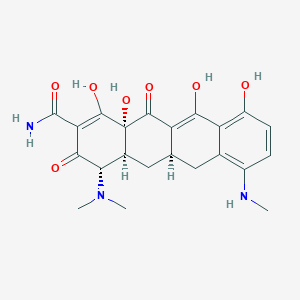

The compound “(S,S)-(-)-2,2’-Bis[®-(N,N-dimethylamino)(phenyl)methyl]-1,1’-bis[di(3,5-trifluoromethylphenyl)phosphino]ferrocene” is a type of ferrocenylphosphine ligand . These are a class of asymmetric ligands developed at Solvias in Basel, Switzerland . A unique feature of these bidentate ligands is the presence of a fixed phosphine moiety and a stereogenic, functionalized side chain, which can be easily modified to accommodate electronic and steric requirements .

Synthesis Analysis

Based on a versatile synthetic procedure starting with optically active ferrocenes of the type cpFecp (PR2) (*CH (CH3)X) [X = OAc or NR2], a variety of donor atoms can be introduced into the side chain .Chemical Reactions Analysis

These ferrocene based phosphine ligands have wide application in the stereoselective hydrogenation of substituted acetamidoacrylates, enol acetates, β-ketoesters and simple alkenes . They are also useful as a ligand in Pd-catalyzed C-N bond-forming reactions .Physical And Chemical Properties Analysis

The compound is an orange powder . It should be stored under inert gas (nitrogen or Argon) at 2-8°C . The molecular formula is C34H32F6FeP2 and the molecular weight is 672.41 .科学研究应用

不对称合成

该化合物是一种手性二茂铁膦配体,在不对称合成中起关键作用,特别是在催化过渡金属配合物的反应中。Hayashi 等人(1989 年)的研究证明了具有 C2 对称性的新型手性二茂铁膦的合成,这些二茂铁膦由于能够在各种有机化合物的合成中诱导对映选择性,因此在不对称催化中至关重要。该研究强调了这些配体在提高催化反应效率和选择性方面的重要性 (Hayashi 等人,1989 年)。

氢化和交叉偶联反应中的催化应用

该化合物在催化应用中得到广泛使用,例如在铑催化的烯烃和酮的不对称氢化中,正如 Maienza 等人(1999 年)所述。该研究突出了它在实现优异对映选择性中的作用,使其对于合成在制药和农用化学品中必不可少的对映异构纯化合物的合成有价值 (Maienza 等人,1999 年)。

钯配合物的合成和表征

Schulz 等人(2012 年)的研究重点是膦二茂铁氨基磺酸盐在钯催化的芳基溴化物氰化中的合成和催化用途,展示了二茂铁膦衍生物在水性介质中促进多种催化反应方面的多功能性。这突出了该化合物在促进交叉偶联反应中的用途,交叉偶联反应是有机合成中构建碳碳键的基石 (Schulz 等人,2012 年)。

结构和电化学研究

研究还探讨了二茂铁膦配体的结构表征和电化学性质。例如,Kunchur 等人(2021 年)关于新型半离型二茂铁双膦的合成和结构表征的工作证明了二茂铁膦提供的结构多样性和潜在的电子调节,这有利于设计具有改进的活性和选择性的催化剂 (Kunchur 等人,2021 年)。

安全和危害

The compound has a GHS07 safety classification . The hazard statements include H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes .

属性

InChI |

InChI=1S/2C30H21F12NP.Fe/c2*1-43(2)26(17-7-4-3-5-8-17)24-9-6-10-25(24)44(22-13-18(27(31,32)33)11-19(14-22)28(34,35)36)23-15-20(29(37,38)39)12-21(16-23)30(40,41)42;/h2*3-16,26H,1-2H3;/t2*26-;/m11./s1 | |

|---|---|---|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYLZWHGISWCHOW-PMIUFOJNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(C1=CC=CC=C1)[C]2[CH][CH][CH][C]2P(C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F.CN(C)C(C1=CC=CC=C1)[C]2[CH][CH][CH][C]2P(C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F.[Fe] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)[C@H](C1=CC=CC=C1)[C]2[CH][CH][CH][C]2P(C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F.CN(C)[C@H](C1=CC=CC=C1)[C]2[CH][CH][CH][C]2P(C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F.[Fe] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C60H42F24FeN2P2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1364.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S,S)-(-)-2,2'-Bis[(R)-(N,N-dimethylamino)(phenyl)methyl]-1,1'-bis[di(3,5-trifluoromethylphenyl)phosphino]ferrocene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(NZ,1Z)-4-chloro-N-[chloro-(4-chlorophenyl)methylidene]benzenecarbohydrazonoyl chloride](/img/structure/B3182959.png)

![9,9-Bis[4-(4-aminophenoxy)phenyl]fluorene](/img/structure/B3182993.png)

![(R)-(-)-1-[(S)-2-(Diphenylphosphino)ferrocenyl]benzylamine](/img/structure/B3183022.png)